N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide
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Overview
Description
The compound “N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community due to their importance in natural products and drugs . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of indole derivatives can be complex. For example, the cyclocondensation of 5H-dibenzo[b,f]azepine-5-carbohydrazide with 5-chloro-2-phenyl-1H-indol-3-carboxaldehyde gave the intermediate N-[(5′-chloro-2′-phenyl-1H-indol-3′-yl)methylene]-5H-dibenzo[b,f]azepine-5-carbohydrazide .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. The Fischer indole synthesis is a common method used for the synthesis of indole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For example, 1H-Indole, 2-methyl- has a molecular weight of 131.1745 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c1-15-19-12-18(24)11-17(13-25-22(27)23(14-28-2)9-6-10-23)21(19)26-20(15)16-7-4-3-5-8-16/h3-5,7-8,11-12,26H,6,9-10,13-14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGITXVVFJXMOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C=C(C=C12)Cl)CNC(=O)C3(CCC3)COC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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